molecular formula C13H16O4 B3053248 1,4-Benzenedicarboxylic acid, butyl methyl ester CAS No. 52392-55-9

1,4-Benzenedicarboxylic acid, butyl methyl ester

Cat. No.: B3053248
CAS No.: 52392-55-9
M. Wt: 236.26 g/mol
InChI Key: QLQUJFWQAAVXQO-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxylic acid, butyl methyl ester, also known as dimethyl terephthalate, is an organic compound with the molecular formula C13H16O4. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with butyl and methyl groups. This compound is commonly used in the production of polyesters and plasticizers, contributing to the flexibility and durability of plastic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Benzenedicarboxylic acid, butyl methyl ester can be synthesized through the esterification of terephthalic acid with butanol and methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds. The reaction can be represented as follows:

Terephthalic acid+Butanol+MethanolAcid Catalyst1,4-Benzenedicarboxylic acid, butyl methyl ester+Water\text{Terephthalic acid} + \text{Butanol} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Terephthalic acid+Butanol+MethanolAcid Catalyst​1,4-Benzenedicarboxylic acid, butyl methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous processes where terephthalic acid is reacted with excess butanol and methanol. The reaction mixture is then subjected to distillation to remove water and unreacted alcohols, yielding the desired ester product .

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxylic acid, butyl methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, reverting to terephthalic acid, butanol, and methanol.

    Transesterification: The ester can react with other alcohols to form different esters, a process commonly used in the production of biodiesel.

    Oxidation: Under strong oxidative conditions, the ester can be oxidized to terephthalic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: Terephthalic acid, butanol, methanol.

    Transesterification: Various esters depending on the alcohol used.

    Oxidation: Terephthalic acid.

Scientific Research Applications

1,4-Benzenedicarboxylic acid, butyl methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxylic acid, butyl methyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, butyl methyl ester:

    1,3-Benzenedicarboxylic acid, butyl methyl ester:

Uniqueness

1,4-Benzenedicarboxylic acid, butyl methyl ester is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its ability to form highly flexible and durable polymers makes it particularly valuable in the production of plasticizers and polyesters .

Properties

IUPAC Name

4-O-butyl 1-O-methyl benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-4-9-17-13(15)11-7-5-10(6-8-11)12(14)16-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQUJFWQAAVXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455102
Record name 1,4-Benzenedicarboxylic acid, butyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52392-55-9
Record name 1,4-Benzenedicarboxylic acid, butyl methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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